Oleuropein

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Oleuropein is a naturally occurring compound found in olives, olive leaves, and other plants belonging to the Oleaceae family []. It is classified as a secoiridoid glycoside, a type of phenolic compound with antioxidant properties []. Due to its potential health benefits, oleuropein has become a subject of scientific research in recent years. Here's a closer look at some areas of investigation:

Potential Health Benefits

Antioxidant effects

Oleuropein's antioxidant properties are believed to play a role in protecting cells from damage caused by free radicals [, ]. Free radicals are unstable molecules that can contribute to the development of chronic diseases.

Anti-inflammatory effects

Research suggests that oleuropein may have anti-inflammatory properties [, ]. Inflammation is a natural process that helps the body heal, but chronic inflammation can be harmful.

Other potential benefits

Studies have explored the potential effects of oleuropein in various areas including cardiovascular health, blood sugar control, and neurodegenerative diseases [, ]. However, more research is needed to confirm these benefits and understand the mechanisms of action.

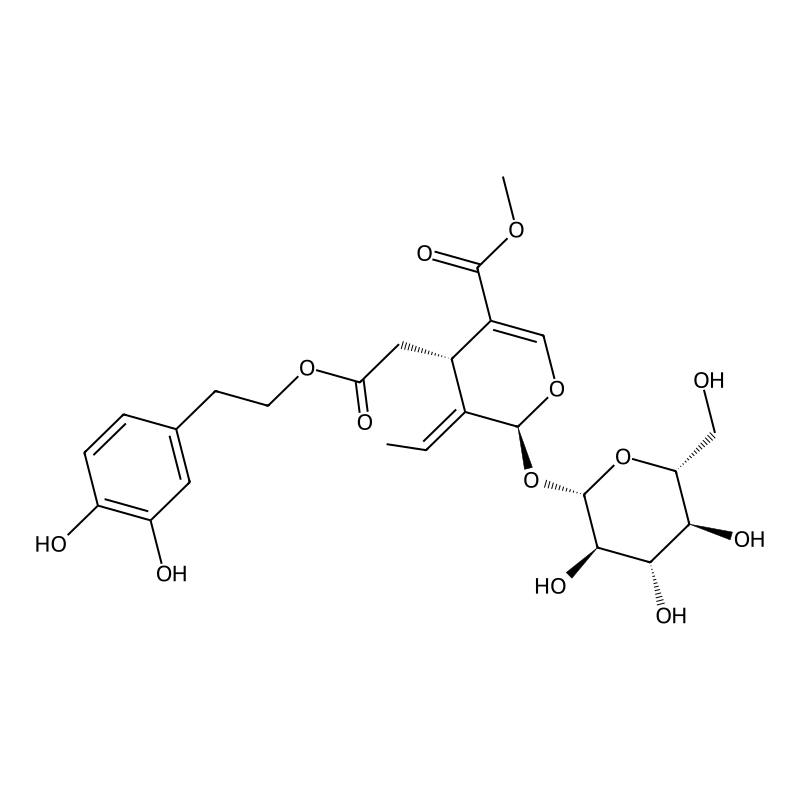

Oleuropein is a glycosylated seco-iridoid compound primarily found in the leaves, fruits, and seeds of the olive tree (Olea europaea). It is characterized by its bitter taste and is responsible for the inedibility of green olives unless processed to remove or decompose it. The chemical structure of oleuropein consists of an elenolic acid moiety linked to hydroxytyrosol via an ester bond and a glucose molecule through a glycosidic bond. This unique arrangement contributes to its various biological activities and potential health benefits, making it a subject of extensive research in pharmacology and nutrition .

Oleuropein exhibits a wide range of biological activities, including:

- Antioxidant Properties: Oleuropein's ortho-diphenolic structure allows it to scavenge reactive oxygen species effectively, contributing to its antioxidant capacity. This property is crucial in mitigating oxidative stress-related diseases .

- Anti-inflammatory Effects: Research indicates that oleuropein can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) .

- Cardioprotective Effects: Oleuropein has shown potential in protecting against ischemia-reperfusion injury in cardiac tissues, highlighting its role in cardiovascular health .

- Neuroprotective Effects: Studies suggest that oleuropein may have protective effects against neurodegenerative diseases through its ability to reduce oxidative stress and inflammation in neural tissues .

The synthesis of oleuropein can be achieved through various methods:

- Natural Extraction: Oleuropein is naturally extracted from olive leaves or fruits using solvents like ethanol or methanol.

- Enzymatic Hydrolysis: This method involves using specific enzymes such as β-glucosidases to hydrolyze oleuropein into its aglycone form, which has distinct biological activities .

- Chemical Synthesis: Oleuropein can also be synthesized chemically through multi-step reactions involving precursors derived from terpenes and sugars. For example, the synthesis may involve the condensation of hydroxytyrosol with elenolic acid derivatives under acidic conditions .

Oleuropein has several applications across different fields:

- Nutraceuticals: Due to its health benefits, oleuropein is incorporated into dietary supplements aimed at promoting cardiovascular health and reducing inflammation.

- Cosmetics: Its antioxidant properties make oleuropein a valuable ingredient in skincare products designed to combat aging and oxidative damage.

- Food Industry: Oleuropein's natural bitterness can enhance flavor profiles in certain food products, while its antimicrobial properties help preserve food quality.

Oleuropein shares structural and functional similarities with several other compounds found in olives and related plants. Here are some notable comparisons:

| Compound | Structure Type | Key Features |

|---|---|---|

| Hydroxytyrosol | Phenolic compound | Strong antioxidant; derived from oleuropein |

| Ligstroside | Seco-iridoid | Similar bitter taste; less studied than oleuropein |

| Oleocanthal | Seco-iridoid | Anti-inflammatory properties; similar structure |

| Oleacein | Seco-iridoid | Product of oleuropein hydrolysis; anti-inflammatory |

| Elenolic acid | Organic acid | Component of oleuropein; involved in hydrolysis |

Oleuropein stands out due to its unique glycosylated structure, which not only contributes to its bitter taste but also enhances its solubility in water compared to non-glycosylated compounds like hydroxytyrosol. Its extensive biological activities further differentiate it from similar compounds, making it a focus of ongoing research in health sciences .

Concentration in Olive Leaves

Olive leaves represent the most concentrated natural source of oleuropein within the Olea europaea plant [2] [3] [5]. Research has demonstrated substantial variation in oleuropein concentrations across different studies and methodologies. The most comprehensive analysis indicates that oleuropein content in olive leaves ranges from 60 to 90 milligrams per gram of dry weight, representing approximately 19% by weight in dried leaf material [2] [3].

More extensive studies have reported even higher concentrations, with values ranging from 93 to 134 milligrams per gram dry weight in certain analyses [5]. However, other investigations have found lower concentrations, ranging from 5.6 to 24.8 milligrams per gram dry weight [5]. These variations can be attributed to differences in analytical methodologies, extraction techniques, and environmental conditions.

The oleuropein content in olive leaves demonstrates significant responsiveness to processing conditions. Fresh olive leaves contain substantially lower oleuropein levels (less than 0.1 milligrams per gram) compared to dried leaves [6]. Optimal drying conditions significantly influence oleuropein recovery, with leaves dried at ambient temperature yielding 10.0 milligrams of oleuropein per gram of dried leaf powder, while those dried at elevated temperatures (50°C) produce only 1.7 milligrams per gram [6].

Presence in Olive Fruit Components

Oleuropein distribution within olive fruit varies considerably across different anatomical components and developmental stages [5] [7]. In young olive fruits, oleuropein can reach concentrations of up to 140 milligrams per gram on a dry matter basis, representing up to 14% of the total dry weight [2] [3] [5].

The fruit components demonstrate varying oleuropein concentrations. Fresh fruit typically contains between 0.4 to 21.7 milligrams per gram dry weight, with fresh weight measurements ranging from 1.3 to 50.8 milligrams per gram [5]. The epicarp (skin) and mesocarp (flesh) represent the primary repositories of oleuropein within the fruit structure [7].

During olive processing, oleuropein concentrations in the final products decrease significantly. Virgin olive oil contains relatively low oleuropein levels, ranging from 0.0 to 11.2 milligrams per kilogram, while processed table olives contain virtually undetectable amounts due to deliberate removal during processing [5].

Variations Across Olive Cultivars

Significant genotypic variation exists in oleuropein content among different olive cultivars [8] [9] [10]. Greek olive cultivars demonstrate particularly notable differences, with Pikrolia Kerkiras exhibiting the highest fruit oleuropein concentration at 11.07 milligrams per gram fresh weight [8]. This cultivar's name derives from the Greek word "pikros," meaning bitter, which directly correlates with its high oleuropein content [8].

Other cultivars with substantial oleuropein concentrations include Romeiki (8.5 mg/g FW), Megaritiki (7.2 mg/g FW), Kothreiki (6.8 mg/g FW), and Kalamon (6.5 mg/g FW) [8]. In contrast, the Maronia cultivar demonstrates the lowest oleuropein values at 0.25 milligrams per gram fresh weight [8].

Italian cultivars exhibit even more pronounced variations in leaf oleuropein content. The Dolce Agogia cultivar demonstrates exceptionally high concentrations, reaching 91.8 milligrams per gram dry weight in December [9]. Conversely, the Frantoio cultivar shows significantly lower levels at 9.7 milligrams per gram dry weight during the same period [9].

Mediterranean cultivars generally contain higher oleuropein concentrations compared to varieties from other geographical regions. Greek and Italian cultivars consistently demonstrate greater oleuropein content than Spanish and Portuguese varieties [7].

Other Plant Sources in Oleaceae Family

Presence in Genera Syringa, Ligustrum, Osmanthus and Jasminum

Oleuropein occurs extensively throughout the Oleaceae family, appearing in at least 25 different genera beyond Olea [11]. This widespread distribution indicates the evolutionary significance of oleuropein biosynthesis within this plant family [12] [11].

The genus Syringa demonstrates substantial oleuropein presence across multiple species [12] [13]. Syringa vulgaris (common lilac) contains oleuropein in leaves, flowers, and bark tissues [12]. Syringa pubescens shows particularly high concentrations, with flowers containing 33.43 ± 2.48 milligrams per gram dry weight [14]. Other Syringa species including Syringa reticulata, Syringa dilatata, and Syringa afghanica also demonstrate confirmed oleuropein presence [12].

Ligustrum species represent another significant source of oleuropein within the Oleaceae family [14] [15] [16]. Ligustrum vulgare (common privet) flowers contain exceptionally high oleuropein concentrations of 33.43 ± 2.48 milligrams per gram dry weight [14]. Ligustrum obtusifolium contains substantial amounts of oleuropein in leaf tissues, with research demonstrating that fresh privet leaves contain 55.5 micromoles of oleuropein per gram [17]. Other Ligustrum species, including Ligustrum ovalifolium and Ligustrum japonicum, also contain documented oleuropein presence [2] [3].

The genus Osmanthus contributes additional oleuropein sources within the family [18]. Osmanthus asiaticus, Osmanthus cymosus, and Osmanthus austrocaledonica all demonstrate confirmed oleuropein presence in leaf tissues [18]. These species represent important alternative sources for oleuropein extraction and research applications.

Jasminum species, despite their different morphological characteristics, also contain oleuropein compounds [11] [19]. Recent transcriptomic analyses of Jasminum sambac have confirmed the presence of oleuropein biosynthetic pathways [19], indicating that this genus represents another viable source for oleuropein extraction.

Environmental Factors Affecting Oleuropein Content

Geographical and Cultivar Variations

Geographical location represents one of the most significant factors influencing oleuropein content in olive trees [20] [21]. Altitude demonstrates particularly strong correlations with phenolic compound concentrations, including oleuropein [21].

Research conducted across eight geographical locations at different altitudes revealed distinct patterns in oleuropein distribution [21]. Locations above 500 meters elevation consistently demonstrate higher secoiridoid concentrations, particularly oleuropein [21]. Intermediate altitudes (300-500 meters) and lower elevations (below 300 meters) show higher flavonoid concentrations but reduced oleuropein levels [21].

Pedological parameters significantly influence oleuropein biosynthesis. Zinc concentrations in soil demonstrate positive correlations with oleuropein synthesis (r = 0.71, p < 0.05) [21]. Additionally, manganese, calcium, and boron levels in leaves correlate significantly with oleuropein abundance [21]. Soil pH and calcium carbonate content also affect phenolic compound formation, with specific correlations to various phenolic metabolites [21].

Environmental stress conditions, including high luminosity and temperature stress, trigger increased phenolic compound production as adaptive mechanisms [21]. This phenomenon explains the higher oleuropein concentrations observed in harsh climatic conditions and elevated altitudes [21].

Seasonal Fluctuations

Oleuropein content demonstrates pronounced seasonal variations throughout the annual growth cycle [22] [23]. Comprehensive seasonal monitoring reveals substantial fluctuations that cannot be explained solely by temperature variations [23].

Peak oleuropein concentrations occur during winter and spring months [22]. February demonstrates the highest recorded concentrations at 2.17% by weight, followed by July (1.862%) and August (2.41%) [23]. Spring months including March, April, and May show relatively lower concentrations ranging from 0.046% to 0.052% [23].

Chinese olive leaf studies confirm these seasonal patterns, with substantially elevated oleuropein concentrations during spring and winter months [22]. The maximum values occur in March, while the lowest concentrations appear in June [22]. These findings suggest optimal harvesting periods for maximum oleuropein content occur during winter months and early spring, corresponding to periods of reduced metabolic activity and fruit development [22].

The seasonal variation patterns correlate with plant developmental cycles. Periods of active growth, flowering, and fruit development typically correspond to reduced oleuropein concentrations, while dormant periods demonstrate increased accumulation [22] [23].

Maturation and Ripening Effects

Fruit maturation represents a critical factor determining oleuropein concentrations throughout the olive development cycle [7] [24] [25]. Young olive fruits contain the highest oleuropein concentrations, reaching up to 14% of dry matter during early developmental stages [7].

During fruit development, three distinct phases influence oleuropein content [3]. The initial growth phase corresponds with oleuropein accumulation. The green maturation phase coincides with chlorophyll and oleuropein reduction. The black maturation phase demonstrates continued oleuropein decline while anthocyanin levels increase [3].

Oleuropein degradation during maturation produces several derivative compounds [7]. Elenolic acid glucoside and demethyloleuropein emerge as oleuropein levels decline [3] [7]. These glucosylated derivatives accumulate during maturation, with demethyloleuropein becoming the major constituent in completely mature black olives [3].

Esterase activity increases considerably during maturation, reaching maximum levels during black maturation [3]. This enzymatic activity directly correlates with oleuropein degradation and the formation of its derivatives [3]. The process ensures that mature olives develop reduced bitterness and improved palatability.

Polyphenol oxidase activity also demonstrates significant changes during fruit ripening [24]. Both enzyme activity and protein concentrations increase substantially during maturation, contributing to oleuropein degradation and the development of characteristic fruit colors [24]. Immunohistochemical studies reveal polyphenol oxidase localization in epidermis, parenchyma, and vascular tissues [24].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

Rupp R. (1 July 2016). "The bitter truth about olives". National Geographic. Retrieved 24 June 2019.

"How olives are made". California Olive Committee. 2017. Archived from the original on 5 August 2017. Retrieved 5 August 2017.

Colmagro S., Collins G., and Sedgley M. "Processing technology of the table olive" (PDF). Retrieved 25 June 2019.

Panizzi, L.; Scarpati, M.L.; Oriente, E.G. (1960). "Structure of the bitter glucoside oleuropein. Note II". Gazzetta Chimica Italiana. 90: 1449–1485.

Yuan, Jiao-Jiao; Wang, Cheng-Zhang; Ye, Jian-Zhong; Tao, Ran; Zhang, Yu-Si (2015). "Enzymatic hydrolysis of oleuropein from Olea Europea (olive) leaf extract and antioxidant activities". Molecules. 20 (2): 2903–2921. doi:10.3390/molecules20022903. ISSN 1420-3049. PMC 6272143. PMID 25679050.

Ramírez, Eva; Brenes, Manuel; García, Pedro; Medina, Eduardo; Romero, Concepción (2016). "Oleuropein hydrolysis in natural green olives: Importance of the endogenous enzymes" (PDF). Food Chemistry. 206: 204–209. doi:10.1016/j.foodchem.2016.03.061. hdl:10261/151764. ISSN 0308-8146. PMID 27041317.

El-Makhzangy, Attya; Ramadan-Hassanien, Mohamed Fawzy; Sulieman, Abdel-Rahman Mohamed (2008). "Darkening of brined olives by rapid alkaline oxidation". Journal of Food Processing and Preservation. 32 (4): 586–599. doi:10.1111/j.1745-4549.2008.00198.x. ISSN 0145-8892.

Ziena, H.M.S.; Youssef, M.M.; Aman, M.E. (1997). "Quality attributes of black olives as affected by different darkening methods". Food Chemistry. 60 (4): 501–508. doi:10.1016/S0308-8146(96)00354-8. ISSN 0308-8146.

"A 'greener' way to take the bitterness out of olives". phys.org. Retrieved 23 June 2019.

Johnson, Rebecca; Mitchell, Alyson E. (2019). "Use of Amberlite macroporous resins to reduce bitterness in whole olives for improved processing sustainability". Journal of Agricultural and Food Chemistry. 67 (5): 1546–1553. doi:10.1021/acs.jafc.8b06014. ISSN 0021-8561. PMID 30636418. S2CID 58570570.

Restuccia, Cristina; Muccilli, Serena; Palmeri, Rosa; Randazzo, Cinzia L.; Caggia, Cinzia; Spagna, Giovanni (2011). "An alkaline β-glucosidase isolated from an olive brine strain of Wickerhamomyces anomalus". FEMS Yeast Research. 11 (6): 487–493. doi:10.1111/j.1567-1364.2011.00738.x. ISSN 1567-1356. PMID 21575132.

Kumral, A.; Basoglu, F. (2008). "Darkening methods used in olive processing". Acta Horticulturae (791): 665–668. doi:10.17660/ActaHortic.2008.791.101. ISSN 0567-7572.

Vincenzo Marsilio; Cristina Campestre; Barbara Lanza (July 2001). "Phenolic compounds change during California-style ripe olive processing". Food Chemistry. 74 (1): 55–60. doi:10.1016/S0308-8146(00)00338-1.

Katsiki, Magda; Chondrogianni, Niki; Chinou, Ioanna; Rivett, A. Jennifer; Gonos, Efstathios S. (June 2007). "The olive constituent oleuropein exhibits proteasome stimulatory properties in vitro and confers life span extension of human embryonic fibroblasts". Rejuvenation Research. 10 (2): 157–172. doi:10.1089/rej.2006.0513. ISSN 1549-1684. PMID 17518699.

Zou, Ke; Rouskin, Silvia; Dervishi, Kevin; McCormick, Mark A.; Sasikumar, Arjun; Deng, Changhui; Chen, Zhibing; Kaeberlein, Matt; Brem, Rachel B.; Polymenis, Michael; Kennedy, Brian K. (2020-08-01). "Life span extension by glucose restriction is abrogated by methionine supplementation: Cross-talk between glucose and methionine and implication of methionine as a key regulator of life span". Science Advances. 6 (32): eaba1306. Bibcode:2020SciA....6.1306Z. doi:10.1126/sciadv.aba1306. ISSN 2375-2548. PMC 7406366. PMID 32821821.

Umeno, A., Horie, M., Murotomi, K., et al. Antioxidative and antidiabetic effects of natural polyphenols and isoflavones. Molecules 21(6), E708 (2016).

Rigacci, S., and Stefani, M. Nutraceutical properties of olive oil Polyphenols. An itinerary from cultured cells through animal models to humans. Int. J. Mol. Sci. 17(6), E843 (2016).

Boss, A., Bishop, K.S., Marlow, G., et al. Evidence to support the anti-cancer effect of olive leaf extract and future directions. Nutrients 8(8), E513 (2016).

Chin, K.Y., and Ima-Nirwana, S. Olives and bone: A green osteoporosis prevention option. Int. J. Environ. Res. Public Health 13(8), E755 (2016).